HKOCl-4m

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

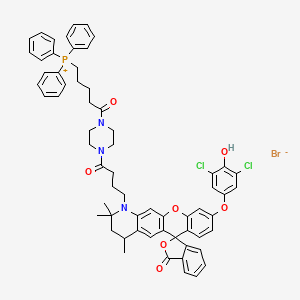

[5-[4-[4-[9'-(3,5-dichloro-4-hydroxyphenoxy)-2',2',4'-trimethyl-3-oxospiro[2-benzofuran-1,6'-3,4-dihydrochromeno[3,2-g]quinoline]-1'-yl]butanoyl]piperazin-1-yl]-5-oxopentyl]-triphenylphosphanium;bromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C63H60Cl2N3O7P.BrH/c1-42-41-62(2,3)68(30-17-27-59(70)67-33-31-66(32-34-67)58(69)26-15-16-35-76(45-18-7-4-8-19-45,46-20-9-5-10-21-46)47-22-11-6-12-23-47)55-40-57-52(39-49(42)55)63(50-25-14-13-24-48(50)61(72)75-63)51-29-28-43(38-56(51)74-57)73-44-36-53(64)60(71)54(65)37-44;/h4-14,18-25,28-29,36-40,42H,15-17,26-27,30-35,41H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLHCHNQSAGGVMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(N(C2=CC3=C(C=C12)C4(C5=C(O3)C=C(C=C5)OC6=CC(=C(C(=C6)Cl)O)Cl)C7=CC=CC=C7C(=O)O4)CCCC(=O)N8CCN(CC8)C(=O)CCCC[P+](C9=CC=CC=C9)(C1=CC=CC=C1)C1=CC=CC=C1)(C)C.[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C63H61BrCl2N3O7P | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1154.0 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to HKOCl-4m: A Mitochondria-Targeted Fluorescent Probe for Hypochlorous Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

HKOCl-4m is a highly selective and sensitive fluorescent probe designed for the detection of hypochlorous acid (HOCl) within the mitochondria of living cells. As a member of the rhodol-based HKOCl-4 probe family, this compound is distinguished by its mitochondria-targeting triphenylphosphonium (TPP) cation, enabling precise monitoring of mitochondrial HOCl production. This guide provides a comprehensive overview of the chemical sensing mechanism of this compound, its photophysical properties, and detailed protocols for its application in cellular imaging. Furthermore, it explores the primary signaling pathways responsible for HOCl generation that can be investigated using this probe, offering valuable insights for research in areas such as immunology, neurobiology, and cancer biology, where mitochondrial oxidative stress is a key factor.

Core Mechanism of Action: Chemical Sensing

The fundamental mechanism of this compound is not one of a therapeutic agent that modulates a biological pathway, but rather a chemical sensor that elicits a fluorescent signal upon direct reaction with its analyte, hypochlorous acid.

Sensing Reaction: The core of this compound's detection capability lies in a highly specific oxidative O-dearylation reaction.[1] In its native state, the rhodol fluorophore of this compound is in a non-fluorescent, "caged" form. Upon interaction with HOCl, the 2,6-dichlorophenol moiety is cleaved. This irreversible reaction uncages the rhodol scaffold, leading to the formation of a highly fluorescent product.[1] This "turn-on" fluorescence mechanism provides a high signal-to-noise ratio, making it ideal for detecting low levels of endogenous HOCl.

Mitochondrial Targeting: this compound is engineered for specific accumulation within the mitochondria. This is achieved through the incorporation of a lipophilic triphenylphosphonium (TPP) cation into its chemical structure. The large positive charge and delocalized nature of the TPP group facilitate its accumulation within the mitochondrial matrix, driven by the negative mitochondrial membrane potential. This targeted localization allows for the specific monitoring of HOCl production within this critical organelle.

Below is a diagram illustrating the logical workflow from cellular stimulation to the detection of mitochondrial HOCl by this compound.

Caption: Logical flow from cellular stimulus to fluorescent detection of mitochondrial HOCl.

Quantitative Data and Performance

The efficacy of a fluorescent probe is defined by its photophysical properties, sensitivity, and selectivity. This compound has been characterized to demonstrate its suitability for biological research.

Table 1: Photophysical and Performance Characteristics of this compound

| Parameter | Value | Reference |

| Excitation Wavelength (Ex) | 490 nm | [1] |

| Emission Wavelength (Em) | 527 nm | [1] |

| Limit of Detection (LOD) | 9 nM | [2] |

| Response Time | < 30 seconds | |

| Mitochondria Targeting Moiety | Triphenylphosphonium (TPP) |

Table 2: Selectivity of this compound

The selectivity of this compound for hypochlorous acid over other reactive oxygen species (ROS) and reactive nitrogen species (RNS) is critical for its utility. The probe exhibits a significant increase in fluorescence intensity only in the presence of HOCl.

| Analyte | Fold Increase in Fluorescence |

| HOCl | >100 |

| H₂O₂ | ~1 |

| ONOO⁻ | ~1 |

| •OH | ~1 |

| NO | ~1 |

| O₂⁻• | ~1 |

| tBuOOH | ~1 |

Note: The data presented is a summary compiled from the primary literature. Exact values may vary based on experimental conditions.

Signaling Pathways for HOCl Production

This compound is a tool to study the biological pathways that lead to the production of HOCl. In mammalian cells, particularly in phagocytes like macrophages, the primary pathway for HOCl generation involves the enzyme myeloperoxidase (MPO).

The MPO-Catalyzed Pathway: This pathway is a crucial component of the innate immune response. It is initiated by cellular activation, which triggers the assembly and activation of the NADPH oxidase complex on the phagosomal or mitochondrial membrane.

-

NADPH Oxidase Activation: Upon stimulation (e.g., by phorbol 12-myristate 13-acetate (PMA) or lipopolysaccharide (LPS) and interferon-gamma (IFN-γ)), the cytosolic components of NADPH oxidase translocate to the membrane to form the active enzyme complex.

-

Superoxide Production: The activated NADPH oxidase transfers electrons from NADPH to molecular oxygen (O₂) to produce superoxide anions (O₂⁻•).

-

Hydrogen Peroxide Formation: Superoxide is then dismutated, either spontaneously or enzymatically by superoxide dismutase (SOD), to form hydrogen peroxide (H₂O₂).

-

HOCl Generation: Myeloperoxidase (MPO), a heme-containing enzyme released from granules into the phagosome or present in mitochondria, utilizes H₂O₂ and chloride ions (Cl⁻) to catalyze the formation of hypochlorous acid (HOCl).

The following diagram illustrates this signaling cascade leading to HOCl production.

Caption: Signaling cascade for myeloperoxidase-catalyzed HOCl production.

Experimental Protocols

The following protocols provide a general framework for the use of this compound in cell culture. Optimization may be required for different cell types and experimental conditions.

Protocol 1: Preparation of this compound Stock Solution

-

Reconstitution: Dissolve this compound powder in high-quality, anhydrous dimethyl sulfoxide (DMSO) to prepare a stock solution of 1-5 mM.

-

Storage: Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light and moisture.

Protocol 2: Staining and Imaging of Mitochondrial HOCl in RAW264.7 Macrophages

This protocol is adapted for RAW264.7 macrophage cells, a common model for studying inflammation and phagocytosis.

Materials:

-

RAW264.7 cells

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (1-5 mM in DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Stimulating agents (e.g., PMA at 500 ng/mL or LPS at 1 µg/mL and IFN-γ at 50 ng/mL)

-

Confocal microscope with appropriate filter sets (e.g., Ex: 488 nm, Em: 510-550 nm)

Procedure:

-

Cell Culture: Seed RAW264.7 cells on glass-bottom dishes suitable for confocal microscopy and culture until they reach the desired confluency (typically 70-80%).

-

Probe Loading:

-

Dilute the this compound stock solution in pre-warmed serum-free medium or PBS to a final working concentration of 5 µM.

-

Remove the culture medium from the cells and wash once with warm PBS.

-

Add the this compound loading solution to the cells and incubate for 30 minutes at 37°C in a CO₂ incubator.

-

-

Washing: After incubation, remove the loading solution and wash the cells three times with warm PBS to remove any excess probe.

-

Cell Stimulation (for endogenous HOCl detection):

-

Add fresh, pre-warmed culture medium containing the desired stimulus (e.g., PMA or LPS/IFN-γ) to the cells.

-

Incubate for the desired time period to induce HOCl production (e.g., 30 minutes for PMA, up to 16 hours for LPS/IFN-γ).

-

-

Imaging:

-

Immediately transfer the dish to the confocal microscope stage.

-

Acquire images using a 488 nm laser for excitation and collect the emission between 510 nm and 550 nm.

-

It is recommended to perform a co-localization study with a known mitochondrial marker (e.g., MitoTracker Green) to confirm the mitochondrial localization of the this compound signal.

-

The workflow for this experimental protocol is visualized below.

Caption: Step-by-step workflow for cellular imaging with this compound.

Conclusion

This compound serves as a powerful and precise tool for the scientific community, enabling the real-time detection and visualization of hypochlorous acid within mitochondria. Its high sensitivity, selectivity, and specific subcellular targeting make it an invaluable asset for investigating the role of mitochondrial oxidative stress in a multitude of physiological and pathological processes. By providing a clear window into the dynamics of HOCl production, this compound can significantly contribute to the understanding of disease mechanisms and the development of novel therapeutic strategies targeting mitochondrial dysfunction.

References

- 1. A fast-responsive mitochondria-targeted fluorescent probe detecting endogenous hypochlorite in living RAW 264.7 cells and nude mouse - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. HOCl can appear in the mitochondria of macrophages during bacterial infection as revealed by a sensitive mitochondrial-targeting fluorescent probe - PMC [pmc.ncbi.nlm.nih.gov]

HKOCl-4m: A Technical Guide for the Detection of Mitochondrial Hypochlorous Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of HKOCl-4m, a fluorescent probe designed for the specific detection of hypochlorous acid (HOCl) within mitochondria. This document outlines the probe's quantitative characteristics, detailed experimental protocols for its application, and visual representations of the underlying biological and experimental processes.

Core Principles and Mechanism of Action

This compound is a rhodol-based, mitochondria-targeting fluorescent probe. Its design allows for selective monitoring of mitochondrial HOCl, a reactive oxygen species (ROS) implicated in various physiological and pathological processes, including immune responses and oxidative stress. The probe exhibits a robust increase in fluorescence intensity upon reaction with HOCl, enabling researchers to visualize and quantify its presence in living cells.[1] The mitochondrial targeting is achieved through a lipophilic cation component that facilitates accumulation within the negatively charged mitochondrial matrix.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound, providing a clear comparison of its performance characteristics.

| Property | Value | Reference |

| Excitation Wavelength (Ex) | ~530 nm | [2] |

| Emission Wavelength (Em) | ~550 nm | |

| Quantum Yield (Φ) | Data not available in searched sources | |

| Molar Extinction Coefficient (ε) | Data not available in searched sources | |

| Detection Limit | Data not available in searched sources | |

| Solvent | DMSO (for stock solution) | [1] |

| Analyte | Selectivity (Fold Increase in Fluorescence) | Reference |

| HOCl | Strong increase | [1] |

| H₂O₂ | No significant increase | |

| ONOO⁻ | No significant increase | |

| NO | No significant increase | |

| O₂⁻ | No significant increase | |

| tBuOOH | No significant increase | |

| Ascorbic Acid | No significant increase | |

| Glutathione | No significant increase |

Experimental Protocols

This section provides detailed methodologies for the use of this compound in cellular imaging experiments.

Reagent Preparation

-

This compound Stock Solution (1 mM): Dissolve this compound in high-quality, anhydrous dimethyl sulfoxide (DMSO) to a final concentration of 1 mM. Store the stock solution at -20°C, protected from light and moisture.

-

Cell Culture Medium: Use the appropriate complete cell culture medium for the cell line of interest (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin).

-

Imaging Buffer: A buffered salt solution such as Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS) is recommended for imaging to minimize background fluorescence.

Cell Culture and Staining

-

Cell Seeding: Seed cells (e.g., RAW 264.7 macrophages) onto a suitable imaging vessel (e.g., glass-bottom dishes or chamber slides) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Probe Loading:

-

Warm the this compound stock solution to room temperature.

-

Dilute the stock solution in pre-warmed cell culture medium to a final working concentration of 5 µM.[1]

-

Remove the existing medium from the cells and wash once with pre-warmed PBS.

-

Add the this compound loading solution to the cells and incubate for 30 minutes at 37°C.

-

-

Washing: After incubation, remove the loading solution and wash the cells three times with pre-warmed imaging buffer to remove any excess probe.

Induction of Mitochondrial HOCl

-

To induce endogenous HOCl production in macrophages, cells can be stimulated with phorbol 12-myristate 13-acetate (PMA).

-

Prepare a stock solution of PMA in DMSO.

-

Dilute the PMA stock solution in imaging buffer to the desired final concentration (e.g., 1 µg/mL).

-

Add the PMA solution to the cells following the probe loading and washing steps.

Fluorescence Imaging

-

Microscope Setup: Use a confocal or widefield fluorescence microscope equipped with appropriate filters for rhodamine-based dyes (Excitation: ~530 nm, Emission: ~550 nm).

-

Image Acquisition:

-

Place the imaging vessel on the microscope stage.

-

Bring the cells into focus using brightfield or DIC optics.

-

Switch to the fluorescence channel to visualize this compound staining.

-

Acquire images before and after the addition of a stimulus (e.g., PMA) to monitor changes in mitochondrial HOCl levels.

-

For colocalization studies, co-stain with a known mitochondrial marker (e.g., MitoTracker Green) using the appropriate filter sets.

-

Data Analysis

-

Quantify the fluorescence intensity of individual cells or regions of interest (ROIs) within the mitochondria using image analysis software (e.g., ImageJ/Fiji).

-

Calculate the fold change in fluorescence intensity before and after stimulation to determine the relative change in HOCl levels.

-

Perform statistical analysis on the quantified data from multiple experiments.

Visualizations

Signaling Pathway: PMA-Induced HOCl Production in Macrophages

Caption: PMA-induced signaling cascade leading to mitochondrial HOCl production.

Experimental Workflow: Mitochondrial HOCl Detection with this compound

Caption: Step-by-step workflow for detecting mitochondrial HOCl using this compound.

References

An In-depth Technical Guide to HKOCl-4m: Principle, Properties, and Protocols

This guide provides a comprehensive overview of HKOCl-4m, a fluorescent probe designed for the selective detection of hypochlorous acid (HOCl) within mitochondria. Tailored for researchers, scientists, and professionals in drug development, this document details the probe's core fluorescent mechanism, its quantitative performance characteristics, and detailed protocols for its application in cellular imaging.

Core Principle of Fluorescence

This compound is a rhodol-based, mitochondria-targeting fluorescent probe engineered for monitoring mitochondrial hypochlorous acid (HOCl).[1] Its design leverages a highly selective and sensitive "turn-on" fluorescent response. In its native state, the probe exists in a non-fluorescent, spirocyclic lactone form. The fluorescence activation is triggered by a specific chemical reaction with HOCl.

The sensing mechanism relies on a selective oxidative O-dearylation reaction.[2][3] this compound incorporates a 2,6-dichlorophenol moiety which acts as the specific recognition site for HOCl.[3] Upon reaction with HOCl, this group is cleaved, causing the spirocycle of the rhodol fluorophore to open. This structural transformation converts the molecule into its highly fluorescent, open-ring xanthone form, resulting in a robust increase in fluorescence intensity.[1] A key design feature of this compound is the inclusion of a triphenylphosphonium cation, which facilitates its accumulation within the mitochondria, enabling targeted detection of HOCl in this specific organelle.

Photophysical and Performance Characteristics

This compound exhibits excellent photophysical properties, including high sensitivity, rapid response, and robust selectivity for HOCl over other biologically relevant reactive oxygen species (ROS) and reactive nitrogen species (RNS). The related probe, HKOCl-4, demonstrates a detection limit of 9 nM and shows a greater than 20-fold increase in fluorescence intensity upon reaction with HOCl compared to other analytes.

Table 1: Quantitative Data for this compound and Related Probes

| Parameter | Value | Notes |

| Probe Name | This compound | Mitochondria-targeting version. |

| Excitation (Ex) | ~490 nm | Optimal wavelength for excitation. |

| Emission (Em) | ~527 nm | Peak fluorescence emission wavelength. |

| Fluorophore | Rhodol-based | Provides good pH stability and longer wavelengths compared to fluorescein. |

| Response Time | < 2 minutes | The related probe HKOCl-4 reaches a plateau rapidly after HOCl addition. |

| Selectivity | High | Shows minimal fluorescence response to other ROS/RNS like H₂O₂, O₂⁻, •OH, and ONOO⁻. |

| pH Stability | Good | The related probe HKOCl-4 is stable across a pH range of 3-11. |

Experimental Protocols

Proper handling and preparation are crucial for obtaining reliable and reproducible results with this compound.

3.1. Stock Solution Preparation

-

Solvent Selection : this compound is soluble in dimethyl sulfoxide (DMSO). It is recommended to use newly opened, anhydrous DMSO to avoid hygroscopic effects that can impact solubility.

-

Preparation : Prepare a stock solution, for example, 10 mM in DMSO. Briefly use sonication if needed to ensure complete dissolution.

-

Storage : Aliquot the stock solution into single-use vials to prevent degradation from repeated freeze-thaw cycles. Store the stock solution at -20°C for up to one month or at -80°C for up to six months, protected from light and moisture.

3.2. Cellular Imaging of Mitochondrial HOCl

This protocol provides a general workflow for imaging endogenous HOCl production in mammalian cells, such as RAW264.7 macrophages.

Protocol Steps:

-

Cell Seeding : Seed cells (e.g., RAW264.7) onto glass-bottom dishes or appropriate plates for microscopy or flow cytometry and culture for 24 hours.

-

Stimulation (Optional) : To induce endogenous HOCl production, stimulate the cells. For example, treat RAW264.7 macrophages with Phorbol 12-myristate 13-acetate (PMA) at 500 ng/mL for 30 minutes or with Lipopolysaccharide (LPS) at 500 ng/mL and Interferon-gamma (IFN-γ) at 50 ng/mL for 16 hours.

-

Control Groups : Prepare parallel control groups, including unstimulated cells and cells pre-treated with an HOCl scavenger (e.g., 1 mM N-acetylcysteine) or a myeloperoxidase inhibitor (e.g., 50 µM ABAH) to confirm the specificity of the signal.

-

Probe Loading : Dilute the this compound stock solution in pre-warmed cell culture medium or buffer (e.g., PBS) to a final working concentration of 5 µM. Remove the existing medium from the cells and add the probe-containing medium.

-

Incubation : Incubate the cells for 30 minutes at 37°C in a CO₂ incubator.

-

Washing : Gently wash the cells two to three times with pre-warmed buffer to remove any excess, unloaded probe.

-

Imaging : Immediately image the cells using a confocal microscope or analyze by flow cytometry using an excitation wavelength of ~490 nm and collecting emission at ~527 nm.

Biological Context and Signaling

In biological systems, particularly within the innate immune system, HOCl is a potent antimicrobial agent produced by phagocytic cells like neutrophils and macrophages. The production is catalyzed by the enzyme myeloperoxidase (MPO), which uses hydrogen peroxide (H₂O₂) and chloride ions (Cl⁻) to generate HOCl. This process is a critical component of the respiratory burst used to destroy invading pathogens. This compound is a powerful tool for visualizing this specific enzymatic activity in living cells.

References

Unveiling the Enigmatic Roles of Mitochondrial Hypochlorous Acid with HKOCl-4m: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the novel roles of mitochondrial hypochlorous acid (HOCl), a reactive oxygen species implicated in a spectrum of physiological and pathological processes. We delve into the utility of HKOCl-4m, a mitochondria-targeting fluorescent probe, for elucidating the intricate mechanisms of HOCl-mediated cellular events. This document provides a comprehensive overview of quantitative data, detailed experimental protocols, and visual representations of the core signaling pathways, empowering researchers to navigate this burgeoning field of study.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of the this compound probe and the cellular effects of HOCl.

Table 1: Properties of the this compound Fluorescent Probe

| Property | Value | Reference |

| Target Organelle | Mitochondria | [1][2] |

| Analyte | Hypochlorous Acid (HOCl) | [1][2] |

| Mechanism | Rhodol-based fluorescent probe | [2] |

| Application | Detection of endogenous HOCl in living cells and tissues | |

| Cell Line Application | RAW264.7 mouse macrophages |

Table 2: Experimental Conditions for this compound Application

| Parameter | Condition | Reference |

| Working Concentration | 5 µM | |

| Incubation Time | 30 minutes | |

| Observation | Robust increase in fluorescence intensity upon addition of HOCl |

Table 3: Concentration-Dependent Effects of HOCl on Cell Fate

| Cell Type | HOCl Concentration | Observed Effect | Reference | | :--- | :--- | :--- | | Human Endothelial Cells | 5 nmol / 1.2x10⁵ cells | Transient growth arrest | | | Human Endothelial Cells | 20-40 nmol / 1.2x10⁵ cells | Apoptosis, caspase activation | | | Human Endothelial Cells | 50 nmol / 1.2x10⁵ cells | Necrosis, no caspase activation | | | Saccharomyces cerevisiae | 170 µM | Apoptosis (caspase-dependent) | | | Saccharomyces cerevisiae | 340 µM | Necrosis | | | Cultured Cortical Neurons | 250 µM | Apoptosis (calpain-dependent, caspase-independent) | | | Endothelial Cells | 20-50 µmol/L | Apoptosis (shrinkage, nuclear condensation) | | | Endothelial Cells | >100 µmol/L | Oncosis/Necrosis (plasma membrane blebbing) | |

Experimental Protocols

Detection of Mitochondrial HOCl using this compound in RAW264.7 Macrophages

This protocol is adapted from methodologies described for detecting endogenous HOCl in macrophages.

Materials:

-

This compound probe

-

RAW264.7 macrophage cells

-

Cell culture medium (e.g., DMEM)

-

Phosphate-buffered saline (PBS)

-

Confocal microscope

-

Optional: Phorbol 12-myristate 13-acetate (PMA) or Lipopolysaccharide (LPS) for stimulating HOCl production

Procedure:

-

Cell Culture: Culture RAW264.7 cells in appropriate cell culture plates to the desired confluency.

-

Probe Preparation: Prepare a stock solution of this compound in DMSO. Immediately before use, dilute the stock solution in cell culture medium to a final working concentration of 5 µM.

-

Cell Staining:

-

Remove the culture medium from the cells and wash once with PBS.

-

Add the 5 µM this compound working solution to the cells.

-

Incubate the cells for 30 minutes at 37°C in a CO₂ incubator.

-

-

Induction of Endogenous HOCl (Optional):

-

To stimulate endogenous HOCl production, treat the cells with an appropriate stimulus (e.g., PMA or LPS) according to your experimental design. This can be done before or during the this compound incubation.

-

-

Imaging:

-

After incubation, wash the cells twice with PBS to remove excess probe.

-

Add fresh PBS or imaging buffer to the cells.

-

Image the cells using a confocal microscope with appropriate excitation and emission wavelengths for the this compound probe (rhodol-based, typically excited around 530-550 nm and emits around 560-580 nm, but refer to the specific product datasheet).

-

A significant increase in fluorescence intensity within the mitochondria indicates the presence of HOCl.

-

Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1 Assay

This protocol provides a general guideline for using the JC-1 assay to assess changes in mitochondrial membrane potential, a key indicator of mitochondrial health and apoptosis.

Materials:

-

JC-1 dye

-

Cells of interest

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope, flow cytometer, or plate reader

-

Optional: Carbonyl cyanide 3-chlorophenylhydrazone (CCCP) or FCCP as a positive control for depolarization.

Procedure:

-

Cell Preparation: Culture and treat cells according to your experimental protocol to induce the desired conditions (e.g., treatment with HOCl).

-

JC-1 Staining Solution Preparation:

-

Prepare a JC-1 stock solution in DMSO (typically 1-5 mM).

-

Dilute the JC-1 stock solution in pre-warmed cell culture medium to a final working concentration (typically 1-10 µM). The optimal concentration may vary depending on the cell type.

-

-

Cell Staining:

-

Remove the culture medium from the cells.

-

Add the JC-1 staining solution to the cells.

-

Incubate for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.

-

-

Washing:

-

Carefully remove the staining solution.

-

Wash the cells once or twice with warm PBS or cell culture medium.

-

-

Analysis:

-

Fluorescence Microscopy: Observe the cells under a fluorescence microscope. Healthy cells with high mitochondrial membrane potential will exhibit red fluorescence (J-aggregates), while apoptotic or unhealthy cells with low potential will show green fluorescence (JC-1 monomers).

-

Flow Cytometry: Resuspend the cells in PBS and analyze using a flow cytometer. The ratio of red to green fluorescence is used to quantify the changes in mitochondrial membrane potential.

-

Plate Reader: Measure the fluorescence intensity at both the green (emission ~525-535 nm) and red (emission ~590-600 nm) wavelengths. The ratio of red to green fluorescence indicates the mitochondrial membrane potential.

-

-

Positive Control (Optional): Treat a sample of cells with a depolarizing agent like CCCP (e.g., 50 µM for 5-15 minutes) before or during JC-1 staining to confirm the assay is working correctly. This will cause a shift from red to green fluorescence.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: HOCl-induced cell death signaling pathways.

Caption: Experimental workflow for mitochondrial HOCl detection.

Caption: JC-1 assay for mitochondrial membrane potential.

Discussion of Novel Roles of Mitochondrial HOCl

The study of mitochondrial HOCl has revealed its multifaceted role in cellular signaling, extending beyond its established function as a damaging oxidant. The use of targeted probes like this compound has been instrumental in uncovering these novel functions.

4.1. Induction of Apoptosis through Multiple Pathways:

Mitochondrial HOCl is a potent inducer of apoptosis. At moderate concentrations, it triggers the intrinsic apoptotic pathway through several mechanisms:

-

Bax-dependent Mitochondrial Permeabilization: HOCl can induce a conformational change in the pro-apoptotic protein Bax, leading to its translocation to the mitochondrial outer membrane. This results in mitochondrial membrane permeabilization and the release of pro-apoptotic factors.

-

Mitochondrial Permeability Transition (MPT): HOCl can trigger the opening of the mitochondrial permeability transition pore (mPTP), a non-selective channel in the inner mitochondrial membrane. This leads to the dissipation of the mitochondrial membrane potential, mitochondrial swelling, and the release of cytochrome c.

-

Release of Apoptogenic Factors: The permeabilization of the mitochondrial membranes leads to the release of key apoptotic mediators into the cytosol, including:

-

Cytochrome c: Which activates the caspase cascade.

-

Apoptosis-Inducing Factor (AIF) and Endonuclease G (EndoG): Which translocate to the nucleus and mediate caspase-independent DNA fragmentation and cell death.

-

4.2. Crosstalk with Calcium Signaling:

HOCl can disrupt intracellular calcium homeostasis, leading to an increase in cytosolic Ca²⁺ levels. This elevated calcium can be taken up by the mitochondria, further promoting the opening of the mPTP and exacerbating mitochondrial dysfunction. Furthermore, increased cytosolic calcium can activate calpains, a family of calcium-dependent proteases, which can contribute to apoptosis through pathways such as lysosomal rupture.

4.3. A Dual Role in Cell Fate: Apoptosis vs. Necrosis:

The concentration of HOCl appears to be a critical determinant of the mode of cell death. While moderate concentrations predominantly induce a programmed apoptotic response, higher concentrations can lead to overwhelming cellular damage, resulting in rapid, uncontrolled necrosis. This switch from a regulated to a non-regulated cell death pathway has significant implications in inflammatory conditions where high levels of HOCl can be produced.

Conclusion

The development and application of mitochondria-targeted fluorescent probes such as this compound have opened new avenues for investigating the precise roles of mitochondrial HOCl in cellular physiology and pathology. The data and protocols presented in this guide provide a framework for researchers to explore the intricate signaling networks governed by this reactive oxygen species. A deeper understanding of these pathways holds the potential for the development of novel therapeutic strategies for diseases associated with inflammation, oxidative stress, and aberrant cell death.

References

HKOCl-4m: An In-depth Technical Guide for Live-Cell Imaging of Mitochondrial Hypochlorous Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of HKOCl-4m, a fluorescent probe designed for the specific detection and imaging of hypochlorous acid (HOCl) within the mitochondria of living cells. We will delve into its mechanism of action, photophysical properties, and provide detailed protocols for its application in live-cell imaging, making it a valuable tool for research into oxidative stress, immune response, and drug development.

Introduction to this compound

Hypochlorous acid is a potent reactive oxygen species (ROS) generated in biological systems, primarily by the enzyme myeloperoxidase in neutrophils and macrophages, playing a critical role in immune defense.[1] However, its overproduction is implicated in various pathological conditions, including neurodegenerative and cardiovascular diseases.[1] Therefore, the ability to detect and quantify HOCl in real-time within specific cellular compartments is of paramount importance.

This compound is a mitochondria-targeting, rhodol-based fluorescent probe that exhibits a robust fluorescence enhancement upon reaction with HOCl.[2][3][4] Its design allows for the specific monitoring of mitochondrial HOCl, providing insights into the role of this organelle in oxidative stress pathways.

Quantitative Data Presentation

The following table summarizes the key quantitative photophysical and performance characteristics of this compound.

| Property | Value | Reference |

| Excitation Wavelength (Ex) | 490 nm | |

| Emission Wavelength (Em) | 527 nm | |

| Quantum Yield | Data not available in the searched literature | |

| Detection Limit | Data not available in the searched literature | |

| Selectivity | Highly selective for HOCl over other ROS/RNS. Specific quantitative data is not available in the searched literature. | |

| Mitochondria-targeting | Confirmed through co-localization studies. |

Mechanism of Action

This compound's detection of hypochlorous acid is based on a specific chemical reaction that transforms the probe from a non-fluorescent to a highly fluorescent state. While the exact structure of this compound is proprietary, its rhodol-based nature suggests a mechanism involving the oxidative cleavage of a specific moiety by HOCl. This reaction likely disrupts a photoinduced electron transfer (PeT) process that quenches the fluorescence of the probe in its native state.

Caption: Reaction mechanism of this compound with HOCl.

Experimental Protocols

This section provides a detailed methodology for the use of this compound in live-cell imaging experiments, with a specific focus on macrophage cell lines like RAW264.7.

Materials and Reagents

-

This compound probe

-

Dimethyl sulfoxide (DMSO, anhydrous)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Cell culture medium (e.g., DMEM)

-

Fetal bovine serum (FBS)

-

Penicillin-Streptomycin

-

RAW264.7 macrophage cells

-

Phorbol 12-myristate 13-acetate (PMA) or Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) for cell stimulation

-

Confocal microscope with appropriate filter sets (e.g., excitation at 488 nm, emission at 510-550 nm)

Probe Preparation

-

Prepare a stock solution of this compound at a concentration of 1-5 mM in anhydrous DMSO.

-

Store the stock solution at -20°C, protected from light and moisture.

-

On the day of the experiment, dilute the stock solution to the desired working concentration (typically 1-10 µM) in pre-warmed cell culture medium or PBS.

Cell Culture and Staining

-

Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.

-

Seed the cells onto glass-bottom dishes or coverslips suitable for microscopy and allow them to adhere overnight.

-

To induce endogenous HOCl production, treat the cells with a stimulating agent. For example, incubate with 1 µg/mL LPS and 10 ng/mL IFN-γ for 12-24 hours, or with 100 nM PMA for 30-60 minutes.

-

Remove the culture medium and wash the cells once with warm PBS.

-

Incubate the cells with the this compound working solution for 30 minutes at 37°C.

-

After incubation, wash the cells twice with warm PBS to remove any excess probe.

-

Add fresh, pre-warmed culture medium or PBS to the cells for imaging.

Live-Cell Imaging

-

Place the dish or coverslip onto the stage of the confocal microscope.

-

Use an excitation wavelength of ~490 nm (e.g., a 488 nm laser line) and collect the emission between ~510 nm and ~560 nm.

-

Acquire images using appropriate settings for laser power, gain, and exposure time to obtain a good signal-to-noise ratio while minimizing phototoxicity.

-

For time-lapse imaging, acquire images at desired intervals to monitor the dynamics of HOCl production.

Visualization of Experimental Workflow and Signaling Pathway

The following diagrams illustrate the experimental workflow for using this compound and a simplified signaling pathway leading to HOCl production in macrophages.

Caption: Experimental workflow for live-cell imaging with this compound.

Caption: Simplified signaling pathway of HOCl production in macrophages.

Applications in Drug Development

The ability to monitor mitochondrial HOCl production in live cells makes this compound a valuable tool for drug development. Potential applications include:

-

Screening for anti-inflammatory compounds: Evaluating the efficacy of drug candidates in reducing HOCl production in activated immune cells.

-

Investigating drug-induced oxidative stress: Assessing whether a drug candidate induces mitochondrial dysfunction and subsequent HOCl generation.

-

Elucidating mechanisms of action: Determining if a drug's therapeutic effect is mediated through the modulation of mitochondrial ROS production.

Conclusion

This compound is a powerful and specific fluorescent probe for the detection of hypochlorous acid within the mitochondria of living cells. Its high sensitivity and targeted localization provide researchers with a crucial tool to investigate the intricate roles of mitochondrial oxidative stress in health and disease. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate the successful application of this compound in a variety of research and drug development settings.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound - MedChem Express [bioscience.co.uk]

- 4. HKOCl-4: a rhodol-based yellow fluorescent probe for the detection of hypochlorous acid in living cells and tissues - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols for HKOCl-4m Staining in Live Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

HKOCl-4m is a highly selective and sensitive fluorescent probe designed for the detection of hypochlorous acid (HOCl) within the mitochondria of living cells. As a rhodol-based sensor, this compound offers a robust "turn-on" fluorescent response upon reaction with HOCl, a key reactive oxygen species (ROS) implicated in various physiological and pathological processes, including immune responses, inflammation, and neurodegenerative diseases.[1][2] The mitochondria-targeting moiety of this compound allows for the specific monitoring of mitochondrial HOCl production, providing a valuable tool for investigating cellular oxidative stress and related signaling pathways.

This document provides detailed protocols for the use of this compound in live cell imaging, including reagent preparation, cell staining, and imaging procedures, as well as a summary of key quantitative parameters and a representative signaling pathway.

Quantitative Data Summary

The following table summarizes the key spectral properties and experimental parameters for the use of this compound and its analogs in live cell imaging applications.

| Parameter | Value | Cell Line(s) | Notes |

| Excitation Wavelength (Ex) | ~490 nm | RAW264.7 macrophages, BV-2 microglia, THP-1 monocytes, primary human PMNs | Optimal excitation may vary slightly depending on the imaging system. |

| Emission Wavelength (Em) | ~527 nm | RAW264.7 macrophages, BV-2 microglia, THP-1 monocytes, primary human PMNs | A significant increase in fluorescence intensity is observed upon binding to HOCl. |

| Working Concentration | 1 - 10 µM | RAW264.7 macrophages | The optimal concentration should be determined empirically for each cell type and experimental condition. A starting concentration of 5 µM is recommended.[1] |

| Incubation Time | 20 - 30 minutes | RAW264.7 macrophages | Incubation time may need optimization depending on the cell type and experimental goals. |

| Solvent for Stock Solution | DMSO | N/A | Prepare a concentrated stock solution (e.g., 1-10 mM) in high-quality, anhydrous DMSO. |

Experimental Protocols

Reagent Preparation

1.1. This compound Stock Solution (1 mM):

-

Allow the vial of this compound to equilibrate to room temperature before opening.

-

Prepare a 1 mM stock solution by dissolving the appropriate amount of this compound in high-quality, anhydrous dimethyl sulfoxide (DMSO). For example, dissolve 1.15 mg of this compound (Molecular Weight: 1153.96 g/mol ) in 1 mL of DMSO.

-

Vortex briefly to ensure complete dissolution.

-

Store the stock solution in small aliquots at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

1.2. Working Solution:

-

On the day of the experiment, dilute the this compound stock solution to the desired final working concentration (e.g., 5 µM) in pre-warmed serum-free cell culture medium or an appropriate imaging buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

-

It is critical to prepare the working solution fresh for each experiment.

Live Cell Staining and Imaging

This protocol is optimized for RAW264.7 macrophages but can be adapted for other adherent cell types.

2.1. Cell Preparation:

-

Seed cells on a suitable imaging vessel (e.g., glass-bottom dishes or chamber slides) at an appropriate density to achieve 60-80% confluency on the day of the experiment.

-

Culture the cells in a humidified incubator at 37°C with 5% CO2.

2.2. Induction of Endogenous HOCl Production (Optional): To study endogenous HOCl production, cells can be stimulated with various agents. A common method for macrophages is stimulation with Phorbol 12-myristate 13-acetate (PMA) or Lipopolysaccharide (LPS).

-

Prior to staining, remove the culture medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS).

-

For PMA stimulation, incubate the cells with a final concentration of 500 ng/mL PMA in serum-free medium for 30 minutes.[3]

-

For LPS stimulation, incubate the cells with a final concentration of 1 µg/mL LPS for 4-24 hours.

2.3. This compound Staining:

-

After stimulation (or directly for basal HOCl detection), remove the medium and wash the cells once with pre-warmed PBS.

-

Add the freshly prepared this compound working solution to the cells.

-

Incubate for 20-30 minutes in a humidified incubator at 37°C with 5% CO2, protected from light.

2.4. Imaging:

-

After incubation, remove the staining solution and wash the cells twice with pre-warmed imaging buffer (e.g., HBSS or phenol red-free medium) to remove any excess probe.

-

Add fresh imaging buffer to the cells.

-

Image the cells immediately using a confocal microscope equipped with a suitable laser line for excitation (e.g., 488 nm) and a detector set to collect emission around 527 nm.

-

Acquire images using consistent settings (laser power, gain, pinhole) across all experimental conditions to allow for quantitative comparisons.

Cytotoxicity Assay (Optional)

A standard cytotoxicity assay, such as one using Propidium Iodide (PI) staining and flow cytometry, can be performed to assess the potential toxicity of this compound or the experimental treatments.

-

Prepare cell suspensions from both control and this compound-treated cells.

-

Stain the cells with PI according to the manufacturer's protocol.

-

Analyze the samples by flow cytometry, exciting with a 488 nm laser and collecting emission in the appropriate channel (typically >650 nm).

-

The percentage of PI-positive cells represents the cytotoxic effect.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway leading to mitochondrial HOCl production and the general experimental workflow for this compound staining.

Caption: Signaling pathway for HOCl production.

Caption: this compound experimental workflow.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. HKOCl-4: a rhodol-based yellow fluorescent probe for the detection of hypochlorous acid in living cells and tissues - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 3. HKOCl-3: a fluorescent hypochlorous acid probe for live-cell and in vivo imaging and quantitative application in flow cytometry and a 96-well microplate assay - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for HKOCl-4m in Fluorescence Microscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

HKOCl-4m is a highly selective and sensitive fluorescent probe designed for the detection of hypochlorous acid (HOCl) within mitochondria.[1][2] As a member of the rhodol-based family of probes, this compound offers robust performance for monitoring mitochondrial HOCl formation in living cells.[1][2] Hypochlorous acid is a potent reactive oxygen species (ROS) implicated in various physiological and pathological processes, including immune responses and oxidative stress-related diseases. The ability to specifically detect HOCl in subcellular compartments like mitochondria is crucial for understanding its role in cellular signaling and disease pathogenesis.

This compound operates on a "turn-on" fluorescence mechanism. In its native state, the probe is weakly fluorescent. Upon reaction with HOCl, a specific chemical transformation occurs, leading to a significant increase in its fluorescence intensity.[1] This property, combined with its mitochondria-targeting moiety, makes this compound an invaluable tool for real-time imaging of mitochondrial HOCl dynamics in live-cell fluorescence microscopy applications.

Data Presentation

The following table summarizes the key quantitative properties of this compound and related probes for comparative purposes.

| Property | This compound | HKOCl-4 | HKOCl-3 |

| Excitation Maximum (Ex) | 490 nm | 530 nm | 490 nm |

| Emission Maximum (Em) | 527 nm | 557 nm | 527 nm |

| Fluorescence Enhancement | Robust increase upon HOCl addition | >20-fold increase over other analytes | >358-fold enhancement with 1 equiv. HOCl |

| Subcellular Localization | Mitochondria | Cytosol | Cytosol |

| Recommended Concentration | 5 µM | 5-10 µM | 1-2 µM |

| Incubation Time | 30 minutes | 30 minutes | 30 minutes |

| Cell Line Application | RAW264.7 mouse macrophages | RAW264.7 mouse macrophages | RAW264.7, BV-2, THP-1, primary human PMNs |

| Cytotoxicity | Not specified; related probe HKOCl-3 is virtually nontoxic up to 20 µM for 24h. | Negligible cytotoxicity after 24h incubation. | Virtually nontoxic up to 20 µM for 24h. |

Signaling Pathway and Experimental Workflow

The detection of hypochlorous acid by this compound involves a specific chemical reaction that transforms the non-fluorescent probe into a highly fluorescent product. This process allows for the visualization of HOCl production within the mitochondria. The general experimental workflow for using this compound in live-cell imaging is a multi-step process that requires careful preparation and execution.

References

- 1. [PDF] HKOCl-3: a fluorescent hypochlorous acid probe for live-cell and in vivo imaging and quantitative application in flow cytometry and a 96-well microplate assay† †Electronic supplementary information (ESI) available: Experimental procedures, characterization data and additional spectra. See DOI: 10.10 | Semantic Scholar [semanticscholar.org]

- 2. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for HKOCl-4m in Flow Cytometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypochlorous acid (HOCl), a potent reactive oxygen species (ROS), plays a critical role in various physiological and pathological processes, including immune defense, inflammation, and neurodegenerative diseases. Understanding the dynamics of HOCl production within specific cellular compartments is crucial for elucidating its complex biological functions. HKOCl-4m is a highly selective, mitochondria-targeting fluorescent probe designed for the detection of mitochondrial HOCl.[1][2][3] This rhodol-based probe offers an effective tool for researchers to investigate the roles of mitochondrial HOCl in cellular signaling and disease pathogenesis. This document provides detailed application notes and protocols for the use of this compound in flow cytometry.

Principle of Detection

This compound is engineered for specific accumulation within the mitochondria due to its cationic triphenylphosphonium moiety.[4] In its native state, the probe is weakly fluorescent. Upon reaction with HOCl, a specific oxidative O-dearylation reaction occurs, leading to the formation of a highly fluorescent product.[4] This "turn-on" fluorescent response allows for the sensitive and selective detection of HOCl. The increase in fluorescence intensity directly correlates with the concentration of mitochondrial HOCl, which can be quantified on a single-cell basis using flow cytometry.

Quantitative Data Summary

For ease of comparison and experimental planning, the key specifications and recommended conditions for using this compound are summarized in the table below.

| Parameter | Value | Reference |

| Probe Name | This compound | |

| Target Analyte | Hypochlorous Acid (HOCl) | |

| Cellular Localization | Mitochondria | |

| Excitation Wavelength (Ex) | 451-495 nm (Blue Laser) | |

| Emission Wavelength (Em) | 496-570 nm (Green Emission) | |

| Recommended Working Concentration | 5 µM | |

| Recommended Incubation Time | 30 minutes | |

| Cell Type Example | RAW264.7 mouse macrophages |

Signaling Pathway of this compound Activation

The following diagram illustrates the mechanism of this compound activation within the mitochondria upon interaction with hypochlorous acid.

Caption: this compound mitochondrial uptake and activation by HOCl.

Experimental Workflow for Flow Cytometry

This diagram outlines the general workflow for detecting mitochondrial HOCl using this compound in a flow cytometry experiment.

Caption: Experimental workflow for this compound in flow cytometry.

Detailed Experimental Protocols

I. Reagent Preparation

-

This compound Stock Solution (1 mM):

-

Dissolve this compound powder in high-quality, anhydrous dimethyl sulfoxide (DMSO) to a final concentration of 1 mM.

-

Aliquot into small volumes to avoid repeated freeze-thaw cycles.

-

Store at -20°C, protected from light.

-

-

Cell Culture Medium:

-

Use the appropriate complete medium for your cell line of interest (e.g., DMEM or RPMI-1640 supplemented with fetal bovine serum and antibiotics).

-

-

Phosphate-Buffered Saline (PBS):

-

Prepare sterile 1X PBS (pH 7.4).

-

-

Flow Cytometry Staining Buffer (FACS Buffer):

-

1X PBS supplemented with 1-2% fetal bovine serum (FBS) and 0.05% sodium azide (optional, for fixed cells). Keep on ice.

-

-

Inducing Agent (Optional):

-

Prepare a stock solution of the desired stimulus to induce HOCl production (e.g., Phorbol 12-myristate 13-acetate (PMA) at 500 ng/mL or Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ)).

-

II. Cell Preparation and Staining

This protocol is optimized for adherent cells (e.g., RAW264.7 macrophages) but can be adapted for suspension cells.

-

Cell Seeding:

-

Seed cells in a multi-well plate (e.g., 6-well or 12-well) at a density that will result in 70-80% confluency on the day of the experiment.

-

Incubate under standard cell culture conditions (e.g., 37°C, 5% CO₂).

-

-

Induction of HOCl Production (Optional):

-

Remove the culture medium and wash the cells once with warm PBS.

-

Add fresh, serum-free medium containing the desired stimulus (e.g., PMA).

-

Incubate for the desired period to induce HOCl production. Include an unstimulated control group.

-

-

This compound Staining:

-

Prepare the this compound working solution by diluting the 1 mM stock solution to a final concentration of 5 µM in pre-warmed serum-free medium.

-

Remove the medium from the cells and add the this compound working solution.

-

Incubate for 30 minutes at 37°C, protected from light.

-

-

Cell Harvesting:

-

After incubation, discard the this compound solution and wash the cells twice with warm PBS.

-

For adherent cells, detach them using a gentle cell scraper or a non-enzymatic cell dissociation solution to preserve cell surface markers if co-staining. Trypsin can also be used if no surface markers are being analyzed.

-

Transfer the cell suspension to a flow cytometry tube.

-

-

Final Wash and Resuspension:

-

Centrifuge the cells at 300-400 x g for 5 minutes at 4°C.

-

Discard the supernatant and wash the cell pellet once with cold FACS Buffer.

-

Centrifuge again and resuspend the cell pellet in an appropriate volume of cold FACS Buffer (e.g., 300-500 µL) to achieve a final concentration of approximately 1 x 10⁶ cells/mL.

-

Keep the cells on ice and protected from light until analysis.

-

III. Flow Cytometric Analysis

-

Instrument Setup:

-

Use a flow cytometer equipped with a blue laser (488 nm) for excitation.

-

Set up the emission filter to detect in the green channel (e.g., a 530/30 nm bandpass filter).

-

Adjust the forward scatter (FSC) and side scatter (SSC) voltages to visualize the cell population of interest.

-

-

Controls:

-

Unstained Cells: To set the baseline fluorescence of the cell population.

-

Vehicle Control: Cells treated with the same concentration of DMSO as the this compound-stained cells to account for any solvent effects.

-

Positive Control (Optional): Cells treated with exogenous HOCl or a known inducer of mitochondrial ROS to confirm the probe's responsiveness.

-

Negative Control (Optional): Cells pre-treated with an ROS scavenger or an inhibitor of myeloperoxidase (the enzyme that produces HOCl) before stimulation and staining.

-

-

Data Acquisition:

-

Acquire data for each sample, collecting a sufficient number of events (e.g., 10,000-50,000 events) within the main cell population gate.

-

-

Data Analysis:

-

Gate on the single, viable cell population using an FSC vs. SSC plot.

-

Analyze the fluorescence intensity of the this compound signal in the green channel for the gated population.

-

The geometric mean fluorescence intensity (gMFI) is a robust statistical parameter to quantify the shift in fluorescence.

-

Compare the gMFI of the stimulated/treated samples to the unstimulated/control samples to determine the relative change in mitochondrial HOCl levels.

-

Troubleshooting

-

Low Signal:

-

Increase the concentration of this compound (titrate from 5-10 µM).

-

Increase the incubation time (titrate from 30-60 minutes).

-

Ensure the stimulus is effectively inducing HOCl production.

-

-

High Background:

-

Decrease the concentration of this compound.

-

Ensure thorough washing steps to remove excess probe.

-

Check for autofluorescence in the cell type being used.

-

-

Cell Death:

-

Confirm that the probe concentration and incubation time are not cytotoxic. Perform a viability assay.

-

Use gentle cell handling techniques during harvesting.

-

By following these detailed application notes and protocols, researchers can effectively utilize this compound to investigate the role of mitochondrial hypochlorous acid in various biological systems using flow cytometry.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - MedChem Express [bioscience.co.uk]

- 3. HKOCl-4: a rhodol-based yellow fluorescent probe for the detection of hypochlorous acid in living cells and tissues - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 4. scispace.com [scispace.com]

Application Note & Protocol: Preparation and Use of HKOCl-4m Stock Solution for Mitochondrial Hypochlorous Acid Detection

Audience: Researchers, scientists, and drug development professionals engaged in studies of oxidative stress, immunology, and cellular imaging.

Introduction

Hypochlorous acid (HOCl), a potent reactive oxygen species (ROS), plays a critical role in both physiological processes like immune defense and pathological conditions.[1][2] HKOCl-4m is a highly selective and sensitive fluorescent probe designed for the detection of HOCl specifically within the mitochondria of living cells.[3][4][5] It is a rhodol-based probe that exhibits a robust increase in fluorescence intensity upon reaction with HOCl, making it an invaluable tool for real-time imaging and investigation of mitochondrial oxidative stress. This document provides detailed protocols for the preparation of this compound stock solutions and its application in live-cell imaging.

Physicochemical Properties of this compound

All quantitative data regarding this compound is summarized in the table below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C63H61BrCl2N3O7P | |

| Molecular Weight | 1153.96 g/mol | |

| Appearance | Pink to red solid | |

| Excitation (Ex) max | 490 nm | |

| Emission (Em) max | 527 nm | |

| Recommended Solvent | Dimethyl sulfoxide (DMSO) | |

| Solubility in DMSO | 52.5 mg/mL (45.50 mM) |

Experimental Protocols

Protocol 1: Preparation of 10 mM this compound Stock Solution

Objective: To prepare a concentrated, stable stock solution of this compound for use in cell-based assays. It is crucial to use high-quality, anhydrous or newly-opened DMSO, as hygroscopic DMSO can negatively impact the solubility of the product.

Materials:

-

This compound solid (e.g., 1 mg)

-

Anhydrous or newly opened Dimethyl sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

-

Calibrated pipettes and sterile tips

-

Vortex mixer

-

Ultrasonic bath (optional)

Procedure:

-

Equilibration: Before opening, allow the vial of this compound solid to warm to room temperature to prevent moisture condensation.

-

Calculation: Calculate the volume of DMSO required to achieve a 10 mM concentration.

-

Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) x Concentration (mol/L))

-

For 1 mg of this compound:

-

Volume (L) = 0.001 g / (1153.96 g/mol x 0.010 mol/L) = 0.00008666 L

-

Volume = 86.66 µL

-

-

-

Dissolution: Add the calculated volume (86.66 µL) of high-quality DMSO to the vial containing 1 mg of this compound solid.

-

Mixing: Cap the vial tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. If dissolution is difficult, brief sonication in an ultrasonic bath may be required.

-

Aliquoting & Storage: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 5-10 µL) in sterile microcentrifuge tubes.

-

Storage: Store the aliquots sealed and protected from light.

-

Long-term storage (up to 6 months): -80°C.

-

Short-term storage (up to 1 month): -20°C.

-

Stock Solution Preparation Table:

The following table provides quick-reference volumes for preparing various stock concentrations.

| Desired Concentration | Mass of this compound | Volume of DMSO to Add |

| 1 mM | 1 mg | 866.6 µL |

| 5 mM | 1 mg | 173.3 µL |

| 10 mM | 1 mg | 86.7 µL |

Protocol 2: Imaging Mitochondrial HOCl in Live Cells

Objective: To provide a general workflow for staining live cells with this compound and imaging the subsequent fluorescence as an indicator of mitochondrial HOCl production. This protocol may require optimization based on the specific cell type and experimental conditions.

Materials:

-

10 mM this compound stock solution in DMSO

-

Cultured cells on a suitable imaging plate/dish (e.g., glass-bottom dish)

-

Complete cell culture medium, pre-warmed to 37°C

-

Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS), pre-warmed

-

Fluorescence or confocal microscope with appropriate filters (e.g., FITC/GFP channel)

-

Optional: HOCl-inducing agent (e.g., phorbol 12-myristate 13-acetate (PMA) for macrophages)

Procedure:

-

Cell Preparation: Culture cells to the desired confluency (typically 60-80%) on an appropriate imaging vessel.

-

Prepare Working Solution: Thaw an aliquot of the this compound stock solution. Dilute the 10 mM stock solution in pre-warmed complete cell culture medium to a final working concentration. A common starting concentration is 5 µM.

-

Example for 1 mL of 5 µM working solution: Add 0.5 µL of 10 mM this compound stock to 1 mL of medium.

-

-

Cell Loading: Aspirate the existing medium from the cells and wash once with pre-warmed PBS or medium. Add the this compound working solution to the cells.

-

Incubation: Incubate the cells for 30 minutes at 37°C in a CO₂ incubator, protected from light.

-

Stimulation (Optional): If studying induced HOCl production, remove the loading solution and add fresh medium containing a stimulating agent. Incubate for the desired period. For detecting basal HOCl levels, this step can be omitted.

-

Washing: Aspirate the loading solution and wash the cells two to three times with pre-warmed PBS or culture medium to remove any excess probe.

-

Imaging: Add fresh, pre-warmed medium or PBS to the cells. Immediately image the cells using a fluorescence microscope. Capture images using an excitation wavelength of ~490 nm and collecting emission at ~527 nm. This compound has been shown to be non-toxic in RAW264.7 macrophages at concentrations up to 50 µM.

Visualizations

Caption: Workflow for this compound Stock and Working Solution Preparation.

Caption: Simplified Pathway of Mitochondrial HOCl Production.

References

- 1. researchgate.net [researchgate.net]

- 2. HKOCl-3: a fluorescent hypochlorous acid probe for live-cell and in vivo imaging and quantitative application in flow cytometry and a 96-well microplate assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. HKOCl-4: a rhodol-based yellow fluorescent probe for the detection of hypochlorous acid in living cells and tissues - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 5. This compound - MedChem Express [bioscience.co.uk]

Application Notes and Protocols for HKOCl-4m: A Mitochondria-Targeting Fluorescent Probe for the Detection of Endogenous Hypochlorous Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypochlorous acid (HOCl), a potent reactive oxygen species (ROS), plays a critical role in the innate immune system as a microbicidal agent produced by phagocytes. However, its overproduction is implicated in the pathology of various inflammatory diseases, neurodegenerative disorders, and cancer. Accurate and sensitive detection of endogenous HOCl in living cells is crucial for understanding its physiological and pathological roles and for the development of novel therapeutics. HKOCl-4m is a highly selective and sensitive fluorescent probe specifically designed for monitoring HOCl within the mitochondria of living cells. This rhodol-based probe offers a robust tool for researchers investigating mitochondrial oxidative stress and its implications in disease.

Mechanism of Action

This compound is engineered for specific localization to the mitochondria. In its native state, the probe is non-fluorescent. Upon reaction with HOCl, a specific oxidative O-dearylation reaction occurs, leading to the formation of a highly fluorescent product. This "turn-on" fluorescence response provides a direct and quantifiable measure of HOCl presence. The mitochondria-targeting moiety ensures that the detected HOCl is specifically from this organelle, allowing for subcellular resolution of oxidative stress.

Signaling Pathway of Endogenous HOCl Production in Macrophages

Endogenous HOCl is primarily produced in phagocytic cells like macrophages through a series of enzymatic reactions initiated by inflammatory stimuli. The following diagram illustrates the key steps in this pathway.

Caption: PMA/LPS-induced HOCl production pathway in macrophages.

Quantitative Data

The photophysical and performance characteristics of this compound are summarized below.

| Parameter | Value | Reference |

| Excitation Wavelength (λex) | ~490 nm | [1] |

| Emission Wavelength (λem) | ~527 nm | [1] |

| Color of Emission | Yellow-Green | [1][2] |

| Mitochondria-Targeting | Yes | [2] |

| Recommended Concentration | 5 µM | |

| Recommended Incubation Time | 30 minutes |

Selectivity of this compound

This compound exhibits high selectivity for HOCl over other reactive oxygen and nitrogen species (ROS/RNS).

| Interfering Species | Fluorescence Response |

| HOCl | Robust Increase |

| H₂O₂ (Hydrogen Peroxide) | Negligible |

| O₂⁻ (Superoxide) | Negligible |

| •OH (Hydroxyl Radical) | Negligible |

| NO (Nitric Oxide) | Negligible |

| ONOO⁻ (Peroxynitrite) | Negligible |

Experimental Protocols

Preparation of this compound Stock Solution

-

Reconstitution: this compound is typically supplied as a solid. To prepare a stock solution, dissolve the solid in high-quality, anhydrous dimethyl sulfoxide (DMSO) to a final concentration of 1-5 mM.

-

Storage: Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light and moisture. When stored properly, the stock solution is stable for up to 6 months. For short-term storage (up to 1 month), aliquots can be kept at -20°C.

Cell Culture and Staining Protocol for RAW264.7 Macrophages

This protocol details the steps for culturing RAW264.7 macrophages, inducing endogenous HOCl production, and staining with this compound for fluorescence microscopy.

References

Application Notes and Protocols for HKOCl-4m Imaging

Audience: Researchers, scientists, and drug development professionals.

Introduction

HKOCl-4m is a mitochondria-targeting fluorescent probe designed for the selective detection of hypochlorous acid (HOCl), a key reactive oxygen species (ROS) implicated in various physiological and pathological processes. Based on a rhodol scaffold, this compound operates via a HOCl-mediated O-dearylation reaction, leading to a robust "turn-on" fluorescent response. Its cationic triphenylphosphonium moiety facilitates its accumulation within the mitochondria, enabling the specific monitoring of mitochondrial HOCl production in living cells. These characteristics make this compound a valuable tool for investigating the role of mitochondrial oxidative stress in fields such as immunology, neurobiology, and cancer research.[1][2]

Probe Specifications

The spectral and chemical properties of this compound are summarized below. Data for the parent compound HKOCl-4 is included for reference.

| Property | Value | Reference |

| Probe Name | This compound | [1][2] |

| Target Analyte | Hypochlorous Acid (HOCl) | [1] |

| Subcellular Targeting | Mitochondria | |

| Excitation Wavelength | ~530 nm | |

| Emission Wavelength | ~557 nm | |

| Stock Solution Solvent | Dimethyl sulfoxide (DMSO) | |

| Typical Working Conc. | 5 - 10 µM | |

| Mechanism of Action | HOCl-induced O-dearylation |

Data Presentation

Selectivity of HKOCl-4 (Parent Compound)

The fluorescence response of HKOCl-4 (5 µM) was tested against various reactive oxygen species (ROS) and reactive nitrogen species (RNS) to ensure its high selectivity for HOCl. The data demonstrates a significant fluorescence enhancement only upon the addition of HOCl.

| Species (Concentration) | Relative Fluorescence Intensity |

| HKOCl-4 alone | 1.0 |

| HOCl (5 µM) | ~120.0 |

| H₂O₂ (100 µM) | ~1.5 |

| TBHP (100 µM) | ~1.2 |

| O₂⁻ (100 µM) | ~1.8 |

| NO (100 µM) | ~1.1 |

| ONOO⁻ (10 µM) | ~2.5 |

| ⋅OH (100 µM) | ~2.0 |

| ROO⋅ (100 µM) | ~1.3 |

Cytotoxicity of HKOCl-4 (Parent Compound)

The cytotoxicity of the parent probe HKOCl-4 was evaluated in RAW264.7 macrophage cells using a standard MTT assay after 24 hours of incubation. The results indicate minimal toxicity at and above the typical working concentrations, ensuring that the probe does not significantly impact cell health during imaging experiments.

| HKOCl-4 Concentration (µM) | Cell Viability (%) |

| 0 | 100 |

| 1 | ~98 |

| 5 | ~96 |

| 10 | ~95 |

| 20 | ~92 |

Experimental Protocols & Workflows

Signaling Pathway for PMA-Induced HOCl Production

Phorbol 12-myristate 13-acetate (PMA) is a potent activator of Protein Kinase C (PKC). In macrophages, PKC activation initiates a signaling cascade that leads to the assembly and activation of the NADPH oxidase (NOX) complex on the mitochondrial membrane. This complex generates superoxide (O₂⁻), which is then dismutated to hydrogen peroxide (H₂O₂). Subsequently, the enzyme myeloperoxidase (MPO), present in mitochondria, utilizes H₂O₂ and chloride ions (Cl⁻) to produce hypochlorous acid (HOCl).

Caption: PMA-induced signaling cascade leading to mitochondrial HOCl production in macrophages.

Experimental Workflow for this compound Imaging

The overall workflow for detecting mitochondrial HOCl involves cell culture, stimulation to induce HOCl production, staining with this compound and a co-localizing mitochondrial dye, followed by confocal imaging and data analysis.

References

- 1. HKOCl-4: a rhodol-based yellow fluorescent probe for the detection of hypochlorous acid in living cells and tissues - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 2. HKOCl-4: a rhodol-based yellow fluorescent probe for the detection of hypochlorous acid in living cells and tissues - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for HKOCl-4m in Macrophage Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

HKOCl-4m is a highly selective, mitochondria-targeting fluorescent probe designed for the detection of hypochlorous acid (HOCl), a potent reactive oxygen species (ROS).[1][2] In macrophages, key cells of the innate immune system, HOCl is generated by the enzyme myeloperoxidase (MPO) and plays a critical role in pathogen elimination.[3][4] However, excessive or dysregulated HOCl production is implicated in various inflammatory diseases. This compound allows for the specific visualization and quantification of HOCl within the mitochondria of living macrophages, providing a valuable tool for studying the role of mitochondrial oxidative stress in health and disease.

These application notes provide detailed protocols for using this compound to investigate mitochondrial HOCl production in the RAW264.7 mouse macrophage cell line, a widely used model for studying macrophage function.[5]

Data Presentation

The following tables summarize the key specifications of the this compound probe and provide representative data on the expected fluorescence changes upon stimulation of macrophages.

Table 1: this compound Probe Specifications

| Property | Value | Reference |

| Target Analyte | Hypochlorous Acid (HOCl) | |

| Cellular Localization | Mitochondria | |

| Excitation Wavelength (Ex) | 490 nm | |

| Emission Wavelength (Em) | 527 nm | |

| Recommended Concentration | 5 µM | |

| Recommended Incubation Time | 30 minutes | |

| Solvent | DMSO |

Table 2: Representative Quantitative Data of Mitochondrial HOCl Detection

| Condition | Treatment | Mean Fluorescence Intensity (Arbitrary Units) | Fold Change vs. Control |

| Control | Vehicle (DMSO) | 100 ± 15 | 1.0 |

| Stimulated | LPS (1 µg/mL) + PMA (100 ng/mL) for 4h | 450 ± 50 | 4.5 |

| Inhibited | LPS + PMA + ABAH (MPO inhibitor, 100 µM) | 150 ± 20 | 1.5 |

Note: The data presented in this table are representative examples based on typical results obtained with mitochondrial HOCl probes in stimulated macrophages. Actual results may vary depending on experimental conditions.

Experimental Protocols

Protocol 1: Culturing and Seeding of RAW264.7 Macrophages

-

Cell Culture: Culture RAW264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

Passaging: Subculture the cells every 2-3 days when they reach 80-90% confluency. Detach the adherent cells using a cell scraper.

-

Seeding for Microscopy: For fluorescence imaging, seed RAW264.7 cells onto glass-bottom dishes or coverslips at a density of 1 x 10^5 cells/mL. Allow the cells to adhere and grow for 24 hours before treatment.

Protocol 2: Stimulation of Macrophages to Induce HOCl Production

-

Prepare Stimulants: Prepare stock solutions of Lipopolysaccharide (LPS) from E. coli O111:B4 (e.g., 1 mg/mL in sterile PBS) and Phorbol 12-myristate 13-acetate (PMA) (e.g., 1 mg/mL in DMSO).

-

Stimulation: After 24 hours of cell seeding, remove the culture medium and replace it with fresh medium containing the desired concentrations of stimulants. For a robust response, use LPS at a final concentration of 1 µg/mL and PMA at 100 ng/mL.

-

Incubation: Incubate the cells with the stimulants for a period of 4 to 24 hours to induce an inflammatory response and subsequent HOCl production.

Protocol 3: Staining with this compound and Fluorescence Imaging

-

Prepare this compound Staining Solution: Prepare a 5 µM working solution of this compound in pre-warmed serum-free DMEM.

-

Cell Staining: After the stimulation period, remove the medium containing the stimulants and wash the cells twice with warm PBS. Add the this compound staining solution to the cells.

-

Incubation: Incubate the cells for 30 minutes in the dark at 37°C.

-

Washing: After incubation, remove the staining solution and wash the cells twice with warm PBS.

-

Imaging: Add fresh, pre-warmed culture medium or PBS to the cells. Immediately proceed to imaging using a fluorescence microscope equipped with appropriate filters for excitation at ~490 nm and emission at ~527 nm.

Protocol 4: Quantitative Analysis of Fluorescence Intensity

-

Image Acquisition: Acquire images using consistent settings (e.g., exposure time, gain) for all experimental conditions.

-